molecular formula C23H24O3 B1263016 xyloallenolide B

xyloallenolide B

Cat. No.: B1263016
M. Wt: 348.4 g/mol
InChI Key: UXMKTBMXHHRKAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xyloallenolide B (compound 79) is a secondary metabolite isolated from the endophytic fungus associated with the mangrove plant Avicennia marina. It belongs to a novel series of compounds characterized by a substituted dihydrobenzofuran unit, a structural motif shared with other metabolites such as xyloketals and xyloallenolide A . This compound was identified during large-scale fermentation of the fungal strain, alongside xyloketal J and xyloester A.

Properties

Molecular Formula

C23H24O3

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C23H24O3/c1-4-5-12-25-21-9-6-18(7-10-21)15-24-16-19-8-11-22-20(13-19)14-23(26-22)17(2)3/h5-11,13,23H,1-2,12,14-16H2,3H3

InChI Key

UXMKTBMXHHRKAM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CC2=C(O1)C=CC(=C2)COCC3=CC=C(C=C3)OCC=C=C

Synonyms

xyloallenolide B

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Feature This compound Xyloallenolide A Xyloketal B Cyclic Peptide 94
Core structure Dihydrobenzofuran Cyclic peptide Tricyclic ketal Cyclic pentapeptide
Key functional groups Allenic ether Allenic ether + cinnamoylamide Ketal bridge L-amino acids
Bioactivity Unknown Neuroactive Cytotoxic Weak cytotoxicity
Synthetic complexity High Moderate Low Low

Table 2: Analytical Methods Applied in Studies

Technique Use Case Reference Compound Limitations
HPLC-MS Quantification of xyloketals Xyloketal C Limited resolution for isomers
NMR spectroscopy Structural elucidation of allenic ethers Xyloallenolide A Requires high-purity samples
Cytotoxicity assays Screening of cyclic peptides Compound 94 No dose-dependence observed

Q & A

Basic Research Questions

Q. How can researchers determine the structural configuration of xyloallenionlide B using spectroscopic and crystallographic methods?

  • Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments like COSY, HSQC, HMBC) to assign proton and carbon signals, coupled with X-ray crystallography for absolute stereochemical determination. Compare spectral data with prior studies for validation . For novel derivatives, ensure purity via HPLC and mass spectrometry (HRMS) to confirm molecular formulas .

Q. What experimental protocols are commonly used to assess the bioactivity of xyloallenolide B in vitro?

  • Methodological Answer : Design cell-based assays (e.g., cytotoxicity using MTT assays) or enzyme inhibition studies (e.g., kinase activity via fluorometric assays). Include positive/negative controls and dose-response curves. Validate results with triplicate experiments and statistical analysis (e.g., ANOVA with p < 0.05 significance thresholds). Document reagent concentrations, incubation times, and cell lines used to ensure reproducibility .

Q. What are the standard techniques for isolating this compound from natural sources?

  • Methodological Answer : Use column chromatography (silica gel, Sephadex LH-20) with gradient solvent systems (e.g., hexane/ethyl acetate) for preliminary separation. Confirm compound identity via TLC co-spotting with authentic samples. For complex matrices, employ HPLC with diode-array detection (DAD) or preparative HPLC for high-purity isolation .

Advanced Research Questions

Q. How can researchers address challenges in the total synthesis of this compound, such as stereochemical control or low yields?

  • Methodological Answer : Perform retrosynthetic analysis to identify key intermediates and stereocenters. Optimize reaction conditions (e.g., temperature, catalysts) using design of experiments (DoE) frameworks. Employ asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) for stereoselective steps. Characterize intermediates with NMR and X-ray crystallography to confirm configurations .

Q. How should contradictory bioactivity data for this compound across studies be resolved?

  • Methodological Answer : Conduct a systematic comparison of assay conditions (e.g., cell viability protocols, solvent concentrations, exposure times). Validate findings using orthogonal assays (e.g., apoptosis via flow cytometry alongside cytotoxicity assays). Perform meta-analyses of published data to identify confounding variables (e.g., differences in cell lines or compound purity) .

Q. What computational strategies are effective in modeling the interaction of this compound with biological targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins, followed by molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability. Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) for binding affinity measurements. Cross-reference results with crystallographic data if available .

Q. How can researchers design a literature review to identify gaps in this compound’s mechanism of action?

  • Methodological Answer : Use Boolean search operators (e.g., "this compound AND apoptosis NOT cancer") in databases like PubMed or SciFinder. Prioritize high-impact journals and recent reviews. Create a matrix to categorize findings by biological targets, models, and conflicting results. Apply frameworks like SWOT analysis to evaluate research trends .

Q. What steps ensure reproducibility in this compound-related experiments across laboratories?

  • Methodological Answer : Publish detailed protocols in supplementary materials, including instrument calibration data (e.g., NMR shim settings) and batch numbers for reagents. Share raw data (e.g., NMR FID files, HPLC chromatograms) via repositories like Zenodo. Collaborate with independent labs for replication studies and report variability using coefficient of variation (CV) metrics .

Tables for Key Methodological Comparisons

Technique Application Validation Criteria Reference
NMR SpectroscopyStructural elucidationSignal assignment consistency with literature
X-ray CrystallographyAbsolute configuration determinationR-factor < 0.05, resolution < 1.2 Å
Molecular DockingTarget binding predictionRMSD < 2.0 Å vs. crystallographic data
Cytotoxicity Assays (MTT)Bioactivity screeningIC50 values with 95% confidence intervals

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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